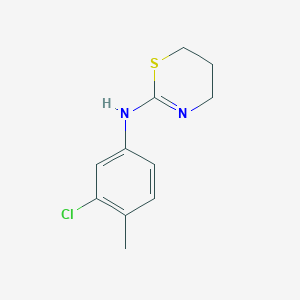
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)acetamide is a novel compound of significant interest in various scientific domains. This compound exhibits unique structural characteristics that make it pertinent for extensive research in fields such as chemistry, biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide involves a multistep process:
Formation of the Isoquinolinyl Precursor: The process initiates with the synthesis of the 3,4-dihydroisoquinoline derivative. This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde condenses with an amine in an acidic medium.
Thiazole Formation: The thiazole moiety is typically synthesized through Hantzsch thiazole synthesis. In this, an α-halo ketone reacts with a thiourea derivative to yield the thiazole ring.
Coupling Step: The final step involves coupling the isoquinoline derivative with the thiazole moiety under conditions that facilitate the formation of the thioether bond. This might require catalysts such as palladium or copper, with a base like triethylamine, in an appropriate solvent such as dimethylformamide.
Industrial Production Methods
While the laboratory synthesis is crucial for initial research and small-scale production, the industrial-scale synthesis would need optimization for cost-efficiency and scalability. This typically involves:
Catalyst Optimization: Finding cost-effective and recyclable catalysts.
Solvent Recycling: Implementing solvent recovery systems to reduce waste.
Automated Processes: Leveraging automated and continuous flow reactors to enhance reaction efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide can undergo several reactions:
Oxidation: Exposure to oxidizing agents can lead to the formation of sulfoxide or sulfone derivatives.
Reduction: Reductive conditions can break the thioether bond, potentially yielding simpler thiol and amine products.
Substitution: Nucleophilic substitution reactions might occur at the acetamide site, modifying the acetyl group.
Common Reagents and Conditions
Oxidation: Often performed with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Utilizes reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Requires strong nucleophiles, such as alkoxides or amines, in a polar solvent like methanol.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding thiols and amines.
Substitution Products: Various acetyl derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, allowing the exploration of new reaction pathways and derivative synthesis.
Biology
In biological studies, its thiazole ring has shown potential bioactivity, making it relevant in biochemical assays and drug development.
Medicine
Its unique structure provides a scaffold for medicinal chemistry research, especially in the design of molecules targeting neurological disorders, given the isoquinoline moiety's known CNS activity.
Industry
In industrial applications, this compound might be used in the synthesis of advanced materials or as a precursor for other complex molecules.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which this compound exerts its effects is subject to ongoing research. it is hypothesized that:
Isoquinoline Derivatives: Often interact with neuroreceptors or enzymes involved in neurotransmission.
Thiazole Moiety: May contribute to bioactivity through interactions with cellular proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-((2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide: - Similar structure, differing by the saturation level in the isoquinoline ring.
2-((2-(3,4-Dihydroisoquinolin-1-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide: - Isoquinoline moiety attached at a different position.
Highlighting Uniqueness
The 2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)acetamide compound stands out due to its specific substitution pattern, potentially leading to unique interactions with biological targets and distinct reactivity patterns.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-19-8-6-17(7-9-19)20-13-31-23(24-20)25-21(27)14-30-15-22(28)26-11-10-16-4-2-3-5-18(16)12-26/h2-9,13H,10-12,14-15H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRUFORMFEKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)

![2-({6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2981310.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)
![Methyl 2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2981318.png)


![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)

![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)
![2-(4,5-dimethoxy-2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2981326.png)
